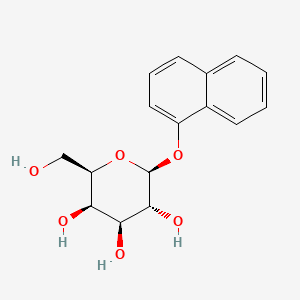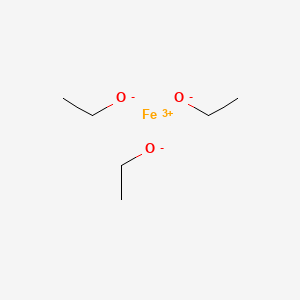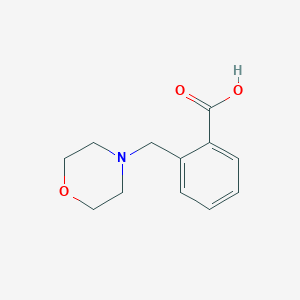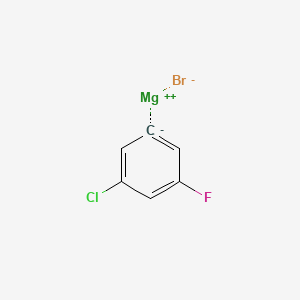
3-Chloro-5-fluorophenylmagnesium bromide
Vue d'ensemble
Description
3-Chloro-5-fluorophenylmagnesium bromide (3-CFMgBr) is an organometallic compound that is widely used in the synthesis of organic compounds. It is a white, crystalline solid with a melting point of 163-164°C. 3-CFMgBr is a useful reagent for the synthesis of a variety of compounds, including heterocycles and natural products. It is also used in the synthesis of pharmaceuticals and agrochemicals. In addition, 3-CFMgBr is used in the synthesis of polymers and materials for the electronics industry.
Applications De Recherche Scientifique
Development of Chemosensors
Aza-BODIPY Fluoride Sensor : A study described the synthesis and characterization of a novel NIR region fluoride sensor using aza-boron-dipyrromethene (aza-BODIPY) fluorophore, prepared via a reaction involving an arylmagnesium bromide. This sensor exhibited a highly specific, rapid colorimetric, and 'turn-off' fluorescence response for fluoride ions in solution and in living cells, highlighting its potential for environmental and biological applications (Zou et al., 2014).
Synthesis Methodologies
Cross-Coupling Reactions : Research into Ni- or Cu-catalyzed cross-coupling reactions of alkyl fluorides with Grignard reagents, including phenylmagnesium bromide, demonstrated efficient alkyl-alkyl cross-coupling. This study provided insights into the reactivity of various alkyl halides in cross-coupling reactions, offering valuable information for organic synthesis (Terao et al., 2003).
Material Science
Fluorescence Turn-On Sensing of Fluoride Ions : A project on main group-based anion sensors led to the synthesis of bromide salts of tetraarylstibonium cations for fluoride ion sensing in water. These compounds displayed a turn-on fluorescence response upon fluoride ion detection, underscoring their utility in detecting fluoride concentrations in environmental samples (Hirai et al., 2016).
Propriétés
IUPAC Name |
magnesium;1-chloro-3-fluorobenzene-5-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDVDFVDHDYJCO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C=C1F)Cl.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluorophenylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



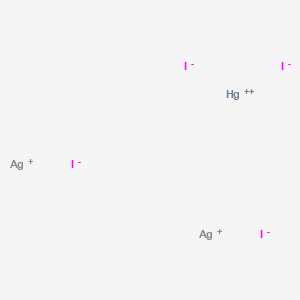
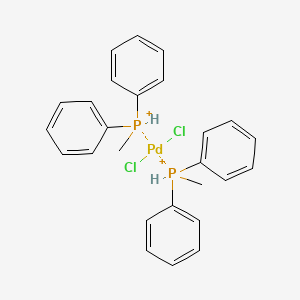




![5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B1588522.png)
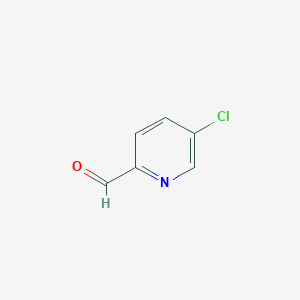
![1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B1588527.png)
